molecular formula C20H35NO16 B3040499 beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal CAS No. 209977-52-6

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

Cat. No.: B3040499
CAS No.: 209977-52-6
M. Wt: 545.5 g/mol
InChI Key: VZIJAGXHAXHZJU-MRGJSYKYSA-N
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Description

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. These types of compounds are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell communication and molecular recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.

    Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.

    Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or nitric acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Acylation or alkylation reagents under basic or acidic conditions.

Major Products

The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.

Biology

In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.

Medicine

In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry

In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.

    beta-D-Gal-(1->3)-beta-D-GlcNAc-(1->6)-D-Gal: Different linkage pattern.

Uniqueness

The unique linkage and composition of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal confer specific biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJAGXHAXHZJU-MRGJSYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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